![molecular formula C23H34N5O14P B127438 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate CAS No. 1432630-26-6](/img/structure/B127438.png)

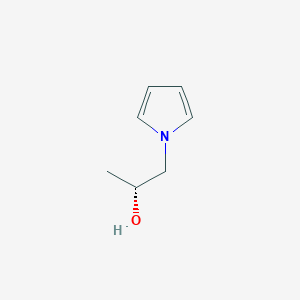

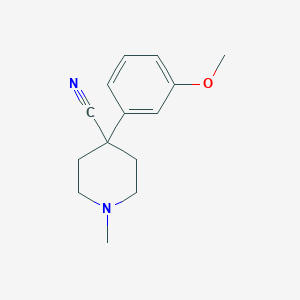

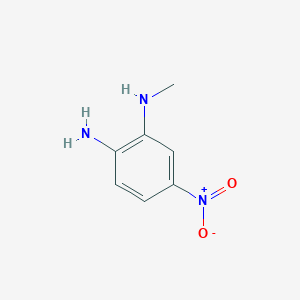

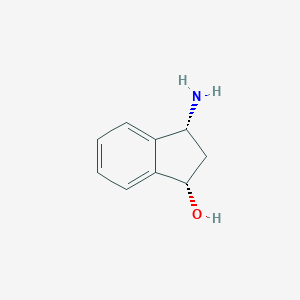

5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains phosphonic acid and butenedioate groups .

Aplicaciones Científicas De Investigación

HIV/AIDS Treatment

Tenofovir Disoproxil Fumarate (TDF): is a cornerstone in the treatment of HIV/AIDS. It is a nucleotide reverse transcriptase inhibitor (NRTI) that prevents the replication of HIV by incorporating itself into the viral DNA and terminating its elongation . TDF is often used in combination with other antiretroviral agents to form a highly effective antiretroviral therapy (ART) regimen. This combination therapy has transformed HIV from a fatal disease to a manageable chronic condition .

Chronic Hepatitis B Management

TDF is also approved for the treatment of chronic hepatitis B virus (HBV) infection. It works by inhibiting the replication of HBV DNA, thereby reducing the viral load and the risk of liver-related complications. Long-term use of TDF has been associated with a decrease in the incidence of cirrhosis and hepatocellular carcinoma in patients with chronic HBV .

Pre-Exposure Prophylaxis (PrEP)

In individuals at high risk of HIV infection, TDF can be used as part of a pre-exposure prophylaxis (PrEP) strategy. When taken consistently, TDF significantly reduces the risk of acquiring HIV. This prophylactic application is a critical component in the global strategy to reduce the spread of HIV .

Post-Exposure Prophylaxis (PEP)

Following potential exposure to HIV, such as a needlestick injury or unprotected sexual contact, TDF can be used as part of a post-exposure prophylaxis (PEP) regimen. PEP involves taking antiretroviral medicines within 72 hours of exposure to prevent seroconversion .

Reduction of Mother-to-Child Transmission

TDF is used in pregnant women with HIV to reduce the risk of mother-to-child transmission of the virus during childbirth. Its efficacy in decreasing viral load helps protect the newborn from acquiring HIV .

Research on New Formulations

Scientific research is ongoing to develop new formulations of TDF, such as tenofovir alafenamide (TAF), which have improved pharmacokinetics and reduced renal and bone toxicity. These advancements aim to enhance the safety profile and tolerability of tenofovir-based therapies .

Combination Therapies

TDF is a component of various fixed-dose combination (FDC) therapies, which combine multiple antiretroviral drugs into a single pill. These combinations, such as emtricitabine/tenofovir and efavirenz/emtricitabine/tenofovir, simplify treatment regimens and improve adherence .

Hepatocellular Carcinoma Research

Research is being conducted to understand the role of TDF in the prevention of hepatocellular carcinoma, especially in patients with chronic HBV. Studies are exploring how TDF therapy might delay or prevent the onset of this type of liver cancer .

Propiedades

IUPAC Name |

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMJCVGFSROFHV-KZHAMYRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N5O14P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) fumarate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)